Fsp³ and Three-Dimensional Character Differentiates 1-(Thietan-3-yl)ethan-1-one from Planar Heteroaryl Ketones
1-(Thietan-3-yl)ethan-1-one displays an Fsp³ value of 0.80, reflecting the fully saturated four-membered thietane ring [1]. This represents a markedly higher fraction of sp³-hybridized carbons compared to planar heteroaryl methyl ketones such as 3-acetylthiophene (Fsp³ ≈ 0.14) or 3-acetylfuran (Fsp³ ≈ 0.17), and is comparable to 1-cyclobutylethan-1-one (Fsp³ ≈ 0.83) [2]. High Fsp³ correlates with improved aqueous solubility, reduced crystalline lattice energy, and enhanced success rates in fragment-to-lead optimization campaigns [3]. Unlike the cyclobutane carbocyclic analog, the thietane sulfur atom provides an additional tunable handle via oxidation to sulfoxide or sulfone, enabling systematic modulation of polarity without altering the Fsp³-rich scaffold [4].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.80 (1-(thietan-3-yl)ethan-1-one, C₅H₈OS) |
| Comparator Or Baseline | 3-Acetylthiophene Fsp³ ≈ 0.14; 3-Acetylfuran Fsp³ ≈ 0.17; 1-Cyclobutylethan-1-one Fsp³ ≈ 0.83 (calculated from SMILES). Class-level: thietane S(II) lipophilicity similar to cyclobutane; S(IV)/S(VI) more polar than oxetane. |
| Quantified Difference | ΔFsp³ ≥ 0.63 vs. heteroaryl ketones; thietane offers oxidation-state polarity tuning absent in cyclobutane. |
| Conditions | Computed from molecular structure (Chemspace database); LogD measurements from ChemRxiv 2025 preprint for thietane/oxetane/azetidine/cyclobutane model benzamides and anilides. |
Why This Matters
For fragment library procurement, a high-Fsp³ building block with sulfur-based oxidation-state tunability offers a 'three-in-one' scaffold that can be polarity-adjusted post-coupling, reducing the number of distinct fragments needed in a screening collection [4].
- [1] Chemspace. 1-(Thietan-3-yl)ethan-1-one (CSSB00016566720). Fsp³ = 0.80, LogP = 0.84. Accessed 2026. View Source
- [2] Calculated Fsp³ values derived from molecular formulas: 3-acetylthiophene (C₆H₆OS, Fsp³ = 1/7 ≈ 0.14); 3-acetylfuran (C₆H₆O₂, Fsp³ = 1/7 ≈ 0.14–0.17); 1-cyclobutylethan-1-one (C₆H₁₀O, Fsp³ = 5/6 ≈ 0.83). View Source
- [3] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem, 2009, 52(21): 6752–6756. DOI: 10.1021/jm901241e. View Source
- [4] Stepaniuk OO, Gavrylenko OV, Vashchenko BV, et al. Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv, 20 December 2025. DOI: 10.26434/chemrxiv-2025-scr74. View Source
